This compound can be classified as:
The synthesis of (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one typically involves multi-step organic reactions. While specific synthetic pathways may vary based on the starting materials and desired purity or yield, a general approach includes:
The molecular structure of (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one can be analyzed using various spectroscopic methods:
The compound's specific stereochemistry is crucial for its biological activity. The arrangement of substituents around the diazepanone ring influences how it interacts with biological targets.
The chemical reactions involving this compound may include:
The mechanism of action for (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one is not fully elucidated but could involve:
Experimental data from various analytical techniques would provide insights into stability under different conditions (e.g., pH sensitivity).
The applications for (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one include:
This compound represents a fascinating area of study within organic chemistry due to its intricate structure and potential biological implications. Further research is necessary to elucidate its full range of applications and mechanisms of action.
The compound (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one (CAS 151867-81-1), commonly designated DMP 323, emerged in the early 1990s as a pivotal entity in antiviral drug discovery. It was among the first non-peptidic, low-molecular-weight inhibitors designed to target HIV-1 protease, a critical enzyme for viral maturation. Developed through collaborative efforts between DuPont and Merck, DMP 323 represented a strategic shift from peptide-based inhibitors to synthetically tractable molecules that could overcome pharmacokinetic limitations. Its identification leveraged structure-based drug design, wherein computational modeling guided the optimization of hydrogen-bonding interactions with the protease active site [5] [6]. The synthesis of DMP 323 posed significant challenges due to its four defined stereocenters, necessitating asymmetric methodologies to achieve the required (4R,5S,6S,7R) configuration. Early studies confirmed its role as a competitive inhibitor, with initial biochemical assays demonstrating micromolar-range Ki values against HIV-1 protease—a milestone that validated diazepanones as viable scaffolds for antiviral development [5] [8].
Table 1: Identity and Physicochemical Properties of DMP 323
Property | Value |
---|---|
Systematic Name | (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one |
CAS Registry Number | 151867-81-1 |
Molecular Formula | C₃₅H₃₈N₂O₅ |
Average Molecular Mass | 566.698 g/mol |
Stereocenters | 4 (all defined) |
SMILES Notation | O=C1N(CC2=CC=C(CO)C=C2)C@HC@HC@@HC@@HN1CC5=CC=C(CO)C=C5 |
DMP 323 functions as a transition-state mimetic that exploits the C₂-symmetric architecture of HIV-1 protease’s active site. Unlike peptidic inhibitors, it incorporates a rigid seven-membered diazepanone ring decorated with two vicinal hydroxyl groups. These hydroxyls mimic the tetrahedral transition state formed during proteolytic cleavage of viral polyproteins (Gag-Pol), competitively inhibiting the enzyme’s aspartyl residues (Asp25/25′) [6] [7]. Key structural determinants of its activity include:
Biophysical analyses, including crystallography (PDB: 1ajx), confirmed that DMP 323 binds the protease dimer symmetrically, inducing conformational stabilization. Despite its promising in vitro activity, DMP 323 exhibited suboptimal oral bioavailability in preclinical models, prompting the development of second-generation analogs. Nevertheless, it established a "proof of concept" for symmetry-based inhibitor design and underscored the diazepanone scaffold’s versatility for optimizing protease-ligand interactions [6] [8].
Table 2: Comparative Binding Affinities of Early HIV Protease Inhibitors
Compound | Target Enzyme | Kᵢ (nM) | Design Approach |
---|---|---|---|
DMP 323 | HIV-1 Protease | 100–500 | Symmetric diazepanone |
Saquinavir | HIV-1 Protease | 0.1–1.0 | Peptidomimetic |
Ritonavir | HIV-1 Protease | 0.015 | Peptide backbone mimic |
Early Peptide | HIV-1 Protease | >1000 | Substrate-based |
The diazepanone core of DMP 323 exhibits unprecedented stereochemical precision, with its (4R,5S,6S,7R) configuration dictating its three-dimensional topology. The trans-diol arrangement at C5–C6 facilitates bidentate coordination to catalytic aspartates, while the adjacent benzyl groups adopt pseudoequatorial orientations to minimize steric clash. This conformation imposes rigidity, reducing entropic penalties upon protease binding. The molecule’s C₂ symmetry—though imperfect—allows simultaneous engagement with both protease monomers, enhancing affinity [2] [4] [7].
DMP 323 integrates multifunctional hydrogen-bonding donors/acceptors:
This network enables high-affinity binding while maintaining sufficient hydrophilicity (logP ≈ 4.05) for cellular uptake.
DMP 323 differs from other diazepanone derivatives through its dual hydroxymethylbenzyl motifs at N1/N3. Analogs lacking these groups (e.g., simple benzyl or phenoxymethyl variants) show reduced solubility and compromised protease inhibition. For instance, the phenoxymethyl derivative (DB01732) replaces hydroxymethyl with phenoxy, increasing hydrophobicity but diminishing cellular penetration [4] [6]. Later derivatives, such as those with indazolyl or pyrazolyl substituents, aimed to enhance potency but introduced synthetic complexity without fully replicating DMP 323’s balanced profile [3] [4].
Table 3: Structural Features Governing DMP 323’s Bioactivity
Structural Element | Role in HIV Protease Inhibition | Effect on Physicochemical Properties |
---|---|---|
Vicinal Diol (C5/C6) | Hydrogen bonding to catalytic Asp25/Asp25′ | Increases polarity; reduces membrane permeation |
C4/C7 Benzyl Groups | Occupation of hydrophobic S1/S1′ subsites | Enhances binding affinity; adds hydrophobicity |
N1/N3-Hydroxymethylbenzyl | Targets S2/S2′ subsites; auxiliary H-bonding | Improves solubility without compromising affinity |
Diazepanone Carbonyl | H-bond acceptor from flap residues (Ile50) | Stabilizes closed-flap conformation of protease |
DMP 323’s legacy persists in modern protease inhibitor design, illustrating how stereochemically defined diazepanones balance target engagement and drug-like properties. Its structure remains a benchmark for evaluating conformational adaptability in medium-ring heterocycles [2] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7